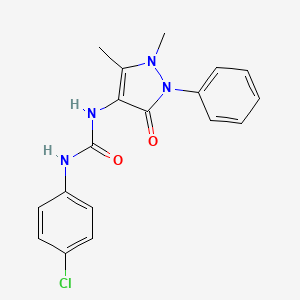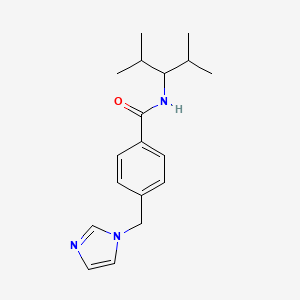![molecular formula C25H32FN3O2 B6040495 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6040495.png)
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. FPPP is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the human body.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to work by modulating the activity of the serotonin and dopamine receptors in the brain. By binding to these receptors, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine can alter the release of neurotransmitters, which can affect mood, appetite, sleep, movement, motivation, and reward.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has also been shown to increase heart rate, blood pressure, and body temperature. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to cause vasoconstriction, which can lead to reduced blood flow to certain organs.
实验室实验的优点和局限性
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has several advantages for lab experiments. It has a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying these receptors. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has a relatively long half-life, which allows for longer experiments. However, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine also has several limitations. It is a psychoactive drug, which means that it can affect the behavior of test subjects. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to have toxic effects on certain organs, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. One area of research is to study the long-term effects of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine on the human body. Another area of research is to study the effects of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine on different types of receptors in the brain. Finally, researchers could investigate the potential therapeutic uses of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine for treating various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine is a chemical compound that has been used in scientific research to study its effects on the central nervous system. Its synthesis method involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-(2-methoxyphenyl)propanoyl)piperidine in the presence of a catalyst. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has a high affinity for the serotonin and dopamine receptors, and it has been shown to increase the release of these neurotransmitters in the brain. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has several advantages for lab experiments, but it also has limitations due to its psychoactive and toxic effects. There are several future directions for research on 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine, including studying its long-term effects and potential therapeutic uses.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-(2-methoxyphenyl)propanoyl)piperidine in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin receptor, which is involved in regulating mood, appetite, and sleep. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has also been shown to have an affinity for the dopamine receptor, which is involved in regulating movement, motivation, and reward.
属性
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-31-24-11-5-2-7-20(24)12-13-25(30)29-14-6-8-21(19-29)27-15-17-28(18-16-27)23-10-4-3-9-22(23)26/h2-5,7,9-11,21H,6,8,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCHVMGIXHLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
methyl]-2-naphthol](/img/structure/B6040453.png)

![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![3-ethyl-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6040478.png)
![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6040493.png)